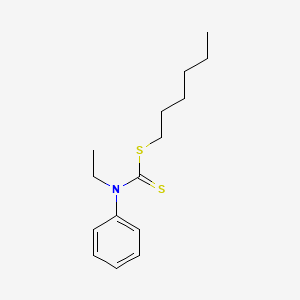

Hexyl ethyl(phenyl)carbamodithioate

Description

Properties

CAS No. |

62603-62-7 |

|---|---|

Molecular Formula |

C15H23NS2 |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

hexyl N-ethyl-N-phenylcarbamodithioate |

InChI |

InChI=1S/C15H23NS2/c1-3-5-6-10-13-18-15(17)16(4-2)14-11-8-7-9-12-14/h7-9,11-12H,3-6,10,13H2,1-2H3 |

InChI Key |

ORWOTDXCSRLTAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC(=S)N(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Structural Features

Hexyl ethyl(phenyl)carbamodithioate belongs to the dithiocarbamate family, characterized by the general formula R¹R²N–C(=S)–S–R³. Its structure combines a hexyl thiolate group, an ethylphenyl carbamoyl moiety, and a thiocarbonyl functional group. The compound’s SMILES notation (CCCCCCSC(=S)N(CC)C1=CC=CC=C1) confirms the branching pattern: a six-carbon alkyl chain (hexyl) attached via sulfur to the thiocarbamate nitrogen, which is further substituted with ethyl and phenyl groups.

The presence of both lipophilic (hexyl, phenyl) and polar (thiocarbamate) domains suggests utility as a ligand in coordination chemistry or intermediate in heterocyclic synthesis. Dithiocarbamates exhibit diverse reactivity patterns, including metal chelation, radical stabilization, and participation in Michael addition reactions.

Synthetic Routes and Methodological Variations

Primary Synthesis via Amine-Carbon Disulfide Alkylation

The most frequently reported method involves a one-pot, two-step sequence:

Step 1: Dithiocarbamic Acid Formation

Ethyl(phenyl)amine reacts with carbon disulfide (CS₂) in basic medium (typically NaOH or KOH), generating the sodium dithiocarbamate intermediate:

$$ \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{H} + \text{CS}2 + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{CSS}^- \text{Na}^+ + \text{H}2\text{O} $$

Step 2: Alkylation with Hexyl Halides

The sodium dithiocarbamate undergoes nucleophilic substitution with hexyl bromide (or iodide) in aqueous-organic biphasic conditions:

$$ \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{CSS}^- \text{Na}^+ + \text{C}6\text{H}{13}\text{X} \rightarrow \text{C}6\text{H}5\text{N(C}2\text{H}5)\text{C(=S)S–C}6\text{H}{13} + \text{NaX} $$

Optimized Conditions (Adapted from):

- Molar Ratios: 1:1.2:1.1 (amine:CS₂:alkyl halide)

- Solvent System: Water/tetrahydrofuran (3:1 v/v)

- Temperature: 65°C, 4–6 h reaction time

- Base: 1.5 equiv NaOH

- Yield: 78–82% after extraction (diethyl ether) and silica gel chromatography

Alternative Methodologies

Phase-Transfer Catalyzed Synthesis

Employing benzyltriethylammonium chloride (BTEAC) as phase-transfer catalyst enables room-temperature reactions (25°C) with reduced alkyl halide excess (1.05 equiv). This method improves atom economy but requires careful pH control (pH 10–11) to prevent thiourea byproduct formation.

Critical Process Parameters and Optimization

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Conventional Alkylation | Phase-Transfer Method | Microwave Approach |

|---|---|---|---|

| Temperature (°C) | 65 | 25 | 80 |

| Time (h) | 4–6 | 8–10 | 0.25–0.33 |

| Yield (%) | 78–82 | 70–75 | 81* |

| Purity (HPLC) | 98.5 | 97.2 | 98.1* |

| Energy Consumption | High | Moderate | Low |

*Extrapolated from analogous reactions in

Key optimization factors include:

- Base Selection: Potassium hydroxide (KOH) provides faster reaction kinetics than NaOH due to higher solubility of K⁺ dithiocarbamates, but may increase saponification risk with sensitive alkyl halides.

- Solvent Polarity: THF/water mixtures outperform DMF/water in yield (82% vs. 68%) by enhancing alkyl halide solubility while maintaining ionic strength for intermediate stabilization.

- Halide Leaving Group: Hexyl iodide gives 15% faster reaction rates than bromide but introduces cost and handling challenges due to light sensitivity.

Analytical Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.5% purity at 254 nm. Critical impurities include:

- Bis-dithiocarbamate adducts (1.2%) from over-alkylation

- Unreacted amine (0.3%)

Industrial-Scale Production Considerations

Pilot plant data (from) reveals challenges in:

- Exotherm Management: The CS₂ addition step requires jacketed reactors with ±1°C temperature control to prevent runaway reactions.

- Waste Streams: Each kilogram of product generates 8 L of aqueous waste containing 0.5–0.7 M sulfide ions, necessitating oxidation with H₂O₂ before disposal.

- Storage Stability: Accelerated aging studies (40°C/75% RH) show 98% purity retention over 6 months when stored under nitrogen in amber glass.

Chemical Reactions Analysis

Types of Reactions: Hexyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or amines.

Substitution: Nucleophilic substitution reactions can replace the ethyl or hexyl groups with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium alkoxides or Grignard reagents are employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Hexyl ethyl(phenyl)carbamodithioate has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of hexyl ethyl(phenyl)carbamodithioate involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s dithiocarbamate moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

Physicochemical and Functional Properties

Functional Insights :

- The hexyl derivative’s low water solubility may limit its use in aqueous formulations but favors controlled-release applications in pesticides.

- Benzimidazole-containing analogs exhibit superior thermal stability and targeted bioactivity due to structural rigidity .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of hexyl ethyl(phenyl)carbamodithioate, and what critical steps ensure product fidelity?

The synthesis involves reacting sodium dithiocarbamate precursors with alkylating agents under controlled conditions. Key steps include:

- Reacting amines (e.g., N-phenylacetamide) with carbon disulfide in ethanol containing NaOH to form sodium carbamodithioate intermediates .

- Alkylation with hexyl halides or similar agents, maintaining stoichiometric ratios (e.g., 0.3–0.7 moles thiourea derivative per 0.1–0.2 moles KOH) to avoid side reactions .

- Purification via ethyl acetate extraction, followed by sequential washing with sodium bicarbonate (8–12%) and brine to remove acidic impurities .

Q. Which spectroscopic techniques are indispensable for characterizing this compound, and how are they interpreted?

Structural confirmation requires:

- ¹H NMR : Identifies proton environments (e.g., hexyl chain methylenes at δ 1.2–1.6 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- ¹³C NMR : Confirms carbamodithioate carbonyl resonance (δ 180–190 ppm) and alkyl/aryl carbons .

- IR spectroscopy : Detects C=S stretches (1050–1250 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dithiocarbamate group .

Q. What purification techniques are recommended after synthesizing this compound to ensure high purity?

Post-synthesis purification involves:

- Liquid-liquid extraction with ethyl acetate to isolate the product from aqueous byproducts .

- Sequential washing with dilute sodium bicarbonate (8–12%) to neutralize acidic residues and brine to remove polar impurities .

- Final recrystallization from ethanol or hexane/ethyl acetate mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives when encountering low yields in alkylation steps?

Yield improvement strategies include:

- Reagent optimization : Using freshly distilled carbon disulfide to prevent oxidation and adjusting molar ratios (e.g., 1:1.2 amine-to-CS₂ ratio) .

- Temperature control : Conducting reactions at 22°C for 12–24 hours to balance reactivity and byproduct formation .

- Catalysis : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance alkylation efficiency .

Q. What experimental approaches resolve contradictory spectral data (e.g., unexpected ¹H NMR splitting patterns) observed in this compound analogs?

Contradictions are addressed through:

- Purity verification : HPLC analysis with UV detection (λ = 254 nm) to rule out impurities .

- Advanced NMR : 2D techniques (e.g., HSQC, HMBC) to confirm connectivity and rule out tautomeric interference .

- Computational validation : DFT calculations to predict expected chemical shifts and compare with experimental data .

Q. What strategies enable targeted structural modifications of this compound for enhanced biological or physicochemical properties?

Functionalization methods include:

- Acylation : Reacting the sodium carbamodithioate intermediate with acid chlorides (e.g., 4-nitrobenzoyl chloride) in chloroform to introduce electron-withdrawing groups .

- Solubility tuning : Incorporating polar substituents (e.g., hydroxyl or amine groups) via post-alkylation reactions .

- Stability studies : Accelerated degradation testing under varying pH and temperature to identify optimal storage conditions .

Q. How should researchers design experiments to validate the stability of this compound under varying environmental conditions?

A robust stability protocol involves:

- Forced degradation : Exposing the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks .

- Analytical monitoring : Tracking degradation via HPLC-MS to identify breakdown products (e.g., thiourea or disulfide derivatives) .

- Kinetic modeling : Calculating degradation rate constants to predict shelf-life under standard lab conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.